tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H17BrClNO3 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate typically involves the reaction of 4-bromo-2-chlorophenol with tert-butyl 3-azetidinecarboxylate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: In medicinal chemistry, this compound can be used to develop new drugs. Its structural features make it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring may play a crucial role in binding to these targets, influencing their activity and function. The phenoxy group can also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl 3-((4-chlorophenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-bromophenoxy)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-fluorophenoxy)methyl)azetidine-1-carboxylate
Comparison: Compared to similar compounds, tert-Butyl 3-((4-bromo-2-chlorophenoxy)methyl)azetidine-1-carboxylate is unique due to the presence of both bromine and chlorine atoms in the phenoxy group. This dual halogenation can enhance its reactivity and provide additional sites for further functionalization. The combination of these halogens may also influence the compound’s biological activity and binding properties, making it a valuable tool for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 3-[(4-bromo-2-chlorophenoxy)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrClNO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-4-11(16)6-12(13)17/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXUYXDAUQVVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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